

Technical Guide: Physicochemical Properties of Methyl 3-formylbenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 3-formylbenzoate

Cat. No.: B109038

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Melting Point of **Methyl 3-formylbenzoate** (CAS 52178-50-4)

This document provides a comprehensive overview of the melting point of **Methyl 3-formylbenzoate**, a key reagent used in the synthesis of various bioactive compounds.^[1] It includes tabulated physical data and a detailed experimental protocol for melting point determination suitable for laboratory verification and purity assessment.

Quantitative Data Summary

The melting point is a critical physical property used to identify a compound and assess its purity.^{[2][3]} For a pure crystalline solid, the melting point is typically a sharp, well-defined range. Impurities tend to lower the melting point and broaden the melting range.^[4]

The reported melting point for solid **Methyl 3-formylbenzoate** is summarized below.

Property	Value	Source
Melting Point	48-52 °C	Sigma-Aldrich ^[5]
Assay	≥98.0% (GC)	Sigma-Aldrich ^[5]
Physical Form	Solid	Sigma-Aldrich ^[5]

Experimental Protocol: Melting Point Determination

The following protocol outlines the standard capillary method for determining the melting point of a solid organic compound like **Methyl 3-formylbenzoate**. This method can be performed using either a Thiele tube apparatus or a modern digital melting point apparatus (e.g., Mel-Temp).

2.1. Principle

The melting point is the temperature range over which a solid substance transitions into a liquid state at atmospheric pressure. This transition involves overcoming the intermolecular forces that maintain the solid's crystal lattice structure.^{[3][4]} The procedure involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperatures at which melting begins and completes.

2.2. Materials and Apparatus

- **Methyl 3-formylbenzoate** sample
- Melting point capillary tubes (sealed at one end)
- Mortar and pestle (optional, for powdering the sample)
- Spatula
- Melting point apparatus (e.g., Mel-Temp, Fisher-Johns) or a Thiele tube setup with heating oil
- Calibrated thermometer or digital temperature probe

2.3. Procedure

- Sample Preparation:
 - Ensure the **Methyl 3-formylbenzoate** sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.^[6]
 - Take a capillary tube that is sealed at one end.^{[4][6]}

- Press the open end of the capillary tube into the powdered sample. A small amount of the solid will enter the tube.
- Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end.[6]
- Repeat until a packed column of 1-2 mm in height is achieved.[4][6] Using too much sample can lead to inaccurate results.[4]
- Apparatus Setup:
 - Place the prepared capillary tube into the sample holder of the melting point apparatus.
 - Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the sample block or heating bath.
- Melting Point Measurement:
 - Preliminary (Rapid) Determination: If the approximate melting point is unknown, it is efficient to first perform a rapid determination by heating the sample at a fast rate (e.g., 10-20 °C per minute).[3] Note the approximate temperature at which melting occurs. This provides a target range for the accurate measurement.
 - Accurate Determination: Allow the apparatus to cool to at least 10-15 °C below the approximate melting point found.[3]
 - Begin heating again, but at a much slower, controlled rate of approximately 1-2 °C per minute as you approach the expected melting range.[3] A slow heating rate is critical for an accurate reading.
 - Record the temperature (T_1) at which the first drop of liquid becomes visible.[2][6]
 - Continue heating slowly and record the temperature (T_2) at which the last solid crystal completely liquefies.[2][6]
 - The melting point is reported as the range from T_1 to T_2 .
- Repeatability:

- For reliable results, the determination should be repeated with a fresh sample in a new capillary tube until consistent values are obtained. Do not re-use a sample that has already been melted.[4]

Workflow Visualization

The logical flow for determining the melting point of a compound is illustrated below. This process ensures both efficiency, by first finding an approximate range, and accuracy, by performing a slow, careful measurement.

[Click to download full resolution via product page](#)

Caption: Workflow for accurate melting point determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 3-formylbenzoate | 52178-50-4 [chemicalbook.com]
- 2. pennwest.edu [pennwest.edu]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Methyl 3-formylbenzoate = 98.0 GC 52178-50-4 [sigmaaldrich.com]
- 6. byjus.com [byjus.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of Methyl 3-formylbenzoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b109038#methyl-3-formylbenzoate-melting-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com